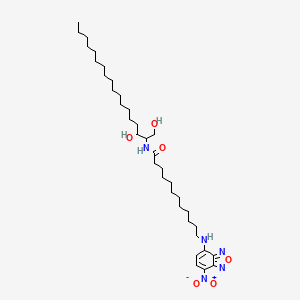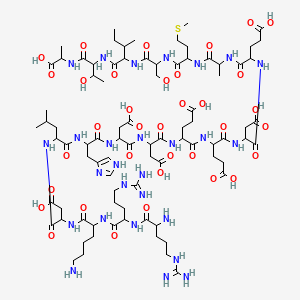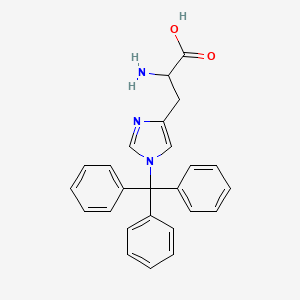
H-D-His(tau-Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-His(tau-Trt)-OH: is a derivative of histidine, an essential amino acid. The compound features a triphenylmethyl (trityl) protecting group attached to the imidazole ring of histidine. This modification is often used in peptide synthesis to protect the functional groups of amino acids during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-His(tau-Trt)-OH typically involves the protection of the histidine amino acid. The trityl group is introduced to the imidazole ring of histidine through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete protection of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification: Techniques such as crystallization, recrystallization, or chromatography to obtain the pure compound.
Quality Control: Ensuring the purity and consistency of the product through analytical methods like HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
H-D-His(tau-Trt)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the trityl group using acidic conditions, such as treatment with trifluoroacetic acid.
Peptide Bond Formation: Reacting with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Peptide Synthesis: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Deprotection: Yields free histidine.
Peptide Synthesis: Yields peptides with the desired sequence, incorporating the histidine residue.
Wissenschaftliche Forschungsanwendungen
H-D-His(tau-Trt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected histidine derivative, it is crucial in the stepwise synthesis of peptides.
Biological Studies: Investigating the role of histidine in proteins and enzymes.
Medicinal Chemistry: Developing peptide-based drugs and studying their interactions with biological targets.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of H-D-His(tau-Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the imidazole ring of histidine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the trityl group can be removed under acidic conditions, revealing the free histidine residue.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-His(tau-Trt)-OMe: A methyl ester derivative of H-D-His(tau-Trt)-OH, used similarly in peptide synthesis.
H-D-His(tau-Boc)-OH: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) group instead of the trityl group.
Uniqueness
This compound is unique due to the stability and ease of removal of the trityl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Eigenschaften
IUPAC Name |
2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQZNOAYQCQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
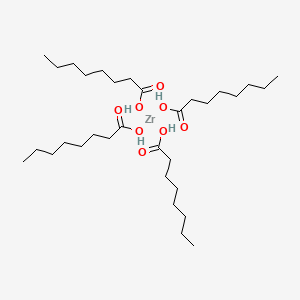

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
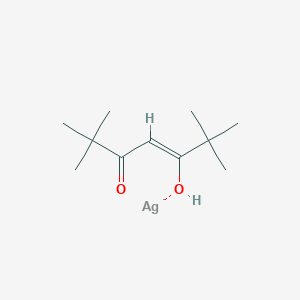
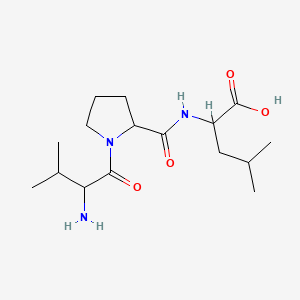
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)

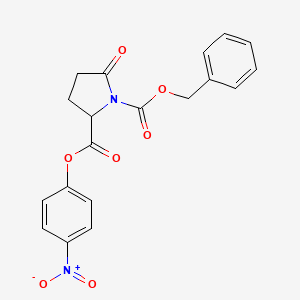
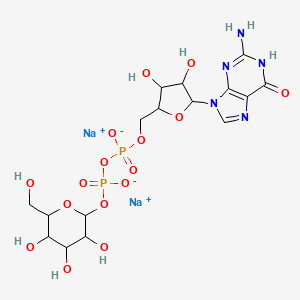
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

